![molecular formula C8H17NO2 B1394652 3-[(2-Ethoxyethoxy)methyl]azetidine CAS No. 1220031-14-0](/img/structure/B1394652.png)
3-[(2-Ethoxyethoxy)methyl]azetidine
Übersicht
Beschreibung
Synthesis Analysis
Azetidines, which include 3-[(2-Ethoxyethoxy)methyl]azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular weight of 3-[(2-Ethoxyethoxy)methyl]azetidine is 159.23 g/mol. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Wissenschaftliche Forschungsanwendungen
Gene Expression Modulation
The compound 5-Aza-2′-deoxycytidine, also known as Decitabine, a deoxycytidine analog similar to 3-[(2-Ethoxyethoxy)methyl]azetidine, has been found to influence gene expression in various ways. It activates methylated and silenced genes through promoter demethylation. However, its impact on gene expression extends beyond this, affecting gene regulation through mechanisms that don't necessarily involve DNA demethylation. This context-dependent regulation of gene expression may explain the diverse responses observed in patients undergoing therapy with similar compounds (Seelan et al., 2018).
Glycosidase Inhibitory Activity
Azetidine iminosugars synthesized from D-glucose, similar in structure to 3-[(2-Ethoxyethoxy)methyl]azetidine, have shown significant potential in inhibiting glycosidase enzymes. For instance, one study found that a synthesized compound was a more potent amyloglucosidase inhibitor than miglitol, a standard drug used for this purpose. This discovery was supported by molecular docking studies, suggesting the potential of azetidine iminosugars in glycosidase inhibition (Lawande et al., 2017).
Chemical Reactivity and Stability
The reactivity of N-(Ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines, which share structural similarities with 3-[(2-Ethoxyethoxy)methyl]azetidine, has been explored, revealing intricate chemical behavior. For example, certain reactions result in the formation of two haloalkenes, showcasing the unique reactivity of azetidine derivatives. The observations from these studies provide insights into the nuanced chemical behavior of azetidine compounds (Marchand & Devasagayaraj, 1997).
Antioxidant and Antimicrobial Activity
Some azetidine derivatives have shown promising results in biological activity assays. For instance, Thiazolopyrimidine and Thiazolopyrimidothiazolopyrimidine derivatives synthesized via a series of reactions have demonstrated moderate to good antioxidant and antimicrobial activities. This indicates the potential of azetidine derivatives in developing new compounds with significant biological activity (Youssef & Amin, 2012).
Solvatochromic Probes
Azetidine derivatives have been used to develop highly fluorescent solvatochromic probes with exceptional capabilities. These probes can distinguish structurally relevant organic liquids and demonstrate significant photochemical stability, making them useful in various analytical applications (Liu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-ethoxyethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-10-3-4-11-7-8-5-9-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHAFLACIWEYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethoxyethoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



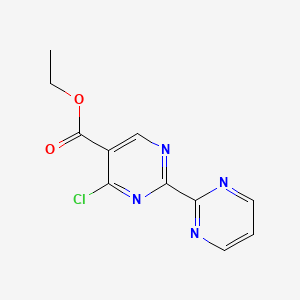
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)

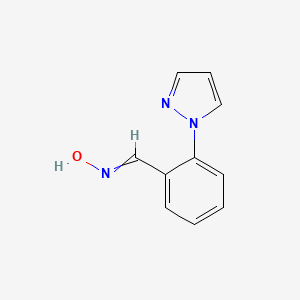
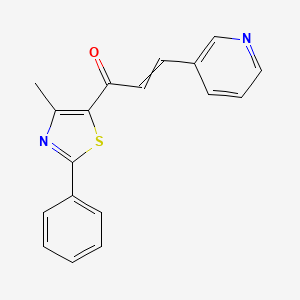
![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)
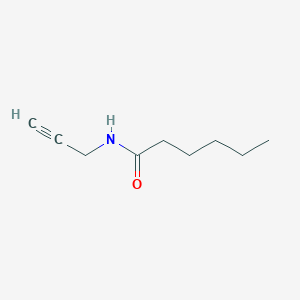

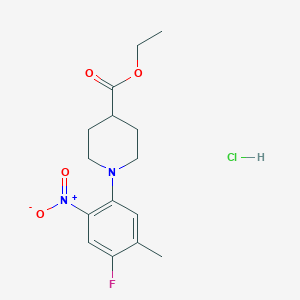
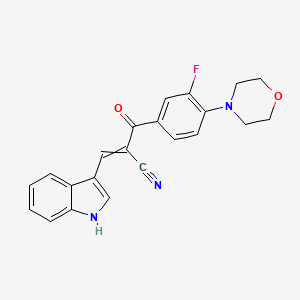

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)
![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)